
FH535
Vue d'ensemble
Description
FH535 est un inhibiteur synthétique de petite molécule qui cible les voies de signalisation Wnt/β-caténine et du récepteur activé par les proliférateurs de peroxysomes (PPAR). Il a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la croissance tumorale et les métastases .
Applications De Recherche Scientifique
Pancreatic Cancer
FH535 has demonstrated significant efficacy in repressing pancreatic cancer xenograft growth in vivo. In studies involving nude mice bearing pancreatic cancer xenografts, treatment with this compound led to a notable reduction in tumor size and weight without inducing significant body weight loss in the subjects .
Key Findings:
- Dosage: 25 mg/kg administered intraperitoneally every two days for 20 days.
- Outcome: Significant reduction in tumor volume compared to control groups.
Colon Cancer
In colon cancer cell lines, particularly HT29 and SW480, this compound has been shown to inhibit cell proliferation and motility. The compound effectively downregulated cancer stem cell markers (CD24, CD44, CD133) and reduced the expression of matrix metalloproteinases involved in invasion .
Key Findings:
- IC50 Values: 18.6 μM for HT29 and 33.2 μM for SW480.
- Mechanisms: Suppressed migration through wound-healing assays and downregulated β-catenin expression.
Osteosarcoma
Research indicates that this compound exerts cytotoxic effects on osteosarcoma cells by inhibiting Wnt signaling pathways. The compound was found to decrease the PARylation of Axin2 and PARP1, suggesting a mechanism of action through inhibition of TNKS1/2 enzymes involved in Wnt signaling .
Key Findings:
- Cytotoxicity: Effective against various osteosarcoma cell lines.
- Mechanism: Impairs canonical Wnt signaling.
Data Summary Table
Cancer Type | Cell Lines | IC50 (μM) | Administration Method | Key Outcomes |
---|---|---|---|---|
Pancreatic Cancer | PANC-1 | N/A | i.p., 25 mg/kg every 2 days | Reduced tumor size and weight |
Colon Cancer | HT29, SW480 | 18.6, 33.2 | N/A | Inhibited proliferation and motility |
Osteosarcoma | Various | N/A | N/A | Cytotoxic effects observed |
Case Study 1: Inhibition of Pancreatic Cancer Growth
A study published in Oncotarget demonstrated that this compound not only inhibited the growth of pancreatic cancer cells but also affected the tumor microenvironment by reducing angiogenesis . The findings suggest that this compound could be a valuable therapeutic agent for pancreatic cancer treatment.
Case Study 2: Effects on Colon Cancer Stemness
In another investigation focused on colon cancer stemness, this compound was shown to significantly reduce the expression of stem cell markers in HT29 cells. This study utilized real-time quantitative PCR and Western blotting techniques to confirm the downregulation of critical genes involved in stemness maintenance .
Mécanisme D'action
Target of Action
This compound, also known as “beta-Catenin/Tcf Inhibitor, this compound” or “2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide”, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival . This compound is also a dual inhibitor of peroxisome proliferator-activated receptors (PPAR) γ and δ .
Mode of Action
The action of this compound is achieved by interfering with the nuclear translocation of β-catenin in the canonical Wnt signaling pathway . This impedes β-catenin’s entry into the cell nucleus and subsequent binding with transcription factors, ultimately resulting in the reduction of downstream target gene expression . This compound also inhibits the aggregation of GRIP1 and β-catenin .
Biochemical Pathways
This compound disrupts the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various types of cancers . By inhibiting this pathway, this compound suppresses the expression of β-catenin target genes such as LEF1, CCND1, and cMYC . This leads to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It has been shown to be effective in in vitro studies and in mouse xenograft models , suggesting that it has sufficient bioavailability to exert its effects in these contexts.
Result of Action
This compound has been shown to have anti-proliferative effects on various cancer cell lines . It inhibits cell viability, decreases colony-forming ability, and increases the number of dead cells . In combination with other drugs, such as sorafenib, it promotes a synergistic inhibition of hepatocellular carcinoma (HCC) and liver cancer stem cell proliferation . This is mediated in part by the simultaneous disruption of mitochondrial respiration and glycolysis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of hepatocellular carcinoma, the combination of this compound with other drugs can enhance its anti-cancer effects . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de FH535 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des systèmes automatisés et des mesures de contrôle de qualité strictes pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
FH535 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule, affectant ses propriétés inhibitrices.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions impliquent souvent des températures et des pH contrôlés pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différents niveaux d'activité et de spécificité vis-à-vis des voies Wnt/β-caténine et PPAR .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation Wnt/β-caténine et PPAR.
Biologie : Investigé pour ses effets sur la prolifération cellulaire, la différenciation et l'apoptose dans diverses lignées cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier pour inhiber la croissance tumorale et les métastases.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les voies Wnt/β-caténine et PPAR
Mécanisme d'action
This compound exerce ses effets en inhibant les voies de signalisation Wnt/β-caténine et PPAR. Il bloque l'interaction entre β-caténine et PPAR, empêchant l'activation des gènes cibles en aval impliqués dans la prolifération et la survie cellulaires. Cette double inhibition conduit à une réduction de la croissance tumorale et des métastases dans divers modèles de cancer .
Comparaison Avec Des Composés Similaires
Composés similaires
GW9662 : Un antagoniste connu de PPARγ avec une similarité structurelle avec FH535.
XAV939 : Un autre inhibiteur de la voie Wnt/β-caténine avec des cibles moléculaires différentes.
IWP2 : Inhibe la voie Wnt en ciblant Porcupine, une enzyme impliquée dans la sécrétion du ligand Wnt.
Unicité de this compound
This compound est unique en raison de sa double inhibition des voies Wnt/β-caténine et PPAR. Ce double ciblage offre un éventail plus large d'activités antitumorales par rapport aux composés qui n'inhibent qu'une seule voie. De plus, this compound a montré son efficacité dans divers modèles de cancer, ce qui en fait un outil précieux dans la recherche sur le cancer .
Activité Biologique
FH535 is a small molecule compound recognized for its role as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancer types. This article explores the biological activity of this compound, focusing on its effects on different cancer cell lines, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is instrumental in regulating cell proliferation, survival, and differentiation. The inhibition of this pathway by this compound leads to a series of downstream effects:
- Reduction in Cell Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including colon, breast, lung, pancreatic, and liver cancers. The IC50 values for colon cancer cell lines HT29 and SW480 were determined to be 18.6 μM and 33.2 μM, respectively .
- Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in cancer cells by downregulating cyclin D1 and survivin, which are critical for cell cycle progression and survival .
- Suppression of Cancer Stemness : this compound reduces the expression of cancer stem cell markers (CD24, CD44, CD133) in HT29 cells, suggesting a potential role in targeting cancer stem cells .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell growth and migration:
- Colon Cancer : In a study using HT29 and SW480 cell lines, this compound treatment resulted in decreased migration and invasion capabilities as measured by wound-healing assays and Transwell assays. Additionally, RNA sequencing revealed that this compound altered pathways associated with DNA replication and metabolism .
- Hepatocellular Carcinoma (HCC) : this compound was found to suppress the proliferation of HCC cell lines (HLF and PLC/PRF/5) by inducing apoptosis and inhibiting cyclin D1 expression. This indicates its potential utility in liver cancer treatment .
- Osteosarcoma : In osteosarcoma models, this compound exhibited cytotoxic effects and inhibited markers of canonical Wnt signaling. This suggests its potential as a chemotherapeutic agent for osteosarcoma .
In Vivo Studies
In vivo studies support the findings from in vitro research:
- Xenograft Models : In a study involving HT29 xenografts in nude mice, treatment with this compound resulted in significantly smaller tumor volumes compared to controls after 12 days. Immunohistochemical analysis showed reduced Ki-67 expression in tumors from this compound-treated mice, indicating decreased proliferation rates .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Cancer Type | Cell Lines | Primary Effects | IC50 Values |
---|---|---|---|
Colon Cancer | HT29, SW480 | Inhibition of proliferation and motility | 18.6 μM (HT29) |
Downregulation of stem cell markers | 33.2 μM (SW480) | ||
Hepatocellular Carcinoma | HLF, PLC/PRF/5 | Induction of apoptosis | Not specified |
Osteosarcoma | Doxorubicin-resistant OS | Cytotoxicity; inhibition of Wnt signaling | Not specified |
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FH535?
A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]
Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?
A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:
- Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
- N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.